

"NMDA receptor modulator 6" in models of neuropathic pain

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Compound of Interest

Compound Name: NMDA receptor modulator 6

Cat. No.: B12401679

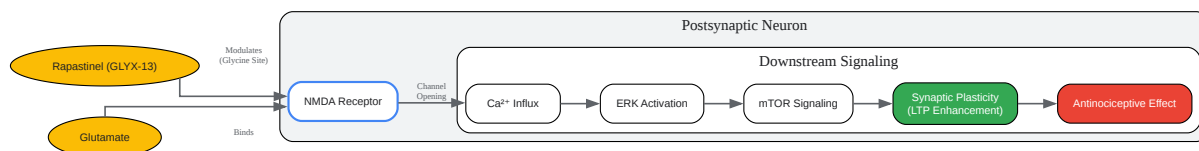
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An evaluation of the NMDA receptor modulator Rapastinel (GLYX-13) in preclinical models of neuropathic pain reveals its potential as a therapeutic agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating this compound. Rapastinel, a tetrapeptide (Thr-Pro-Pro-Thr-amide), acts as a partial agonist at the glycine site of the NMDA receptor, modulating its function to produce therapeutic effects without the psychotomimetic side effects associated with NMDA receptor antagonists.^{[1][2]}

Mechanism of Action

Rapastinel (GLYX-13) modulates the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and synaptic plasticity, which are critical processes in the development and maintenance of neuropathic pain. Unlike antagonists such as ketamine, Rapastinel acts as a glycine-site partial agonist.^[3] At therapeutic concentrations, it enhances glutamate-mediated NMDA receptor activity, promoting synaptic plasticity processes like long-term potentiation (LTP), which is thought to underlie its therapeutic effects.^{[1][4]} This modulation helps to normalize synaptic function disrupted by nerve injury, thereby reducing pain hypersensitivity.

Below is a diagram illustrating the proposed signaling pathway of Rapastinel.



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Proposed signaling pathway of Rapastinel.

Efficacy in Neuropathic Pain Models

Studies have demonstrated the antinociceptive efficacy of Rapastinel in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats.[3] The CCI model is a widely used preclinical model that mimics the symptoms of human neuropathic pain, such as tactile allodynia (pain in response to a non-painful stimulus).

Quantitative Data Summary

The following table summarizes the quantitative results from a study evaluating Rapastinel's effect on tactile allodynia in the rat CCI model.[3] Pain thresholds were measured using von Frey filaments, with a higher paw withdrawal threshold (in grams) indicating a reduction in pain sensitivity.

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) (Mean \pm SEM) | Percent Reversal of Allodynia |
|-------------------------------|--------------------|---|-------------------------------|
| Vehicle Control | N/A | 3.5 \pm 0.5 | 0% |
| Rapastinel (GLYX-13) | 1 | 6.0 \pm 0.8 | ~22% |
| Rapastinel (GLYX-13) | 3 | 9.5 \pm 1.2 | ~52% |
| Rapastinel (GLYX-13) | 10 | 14.0 \pm 1.5 | ~91% |
| Gabapentin (Positive Control) | 100 | 15.0 \pm 1.0 | 100% |

Data adapted from Wood et al., 2008.[3] Percent reversal is calculated relative to the effect of the positive control, Gabapentin.

Experimental Protocols

Detailed protocols are provided below for inducing a neuropathic pain model and assessing the efficacy of Rapastinel.

Chronic Constriction Injury (CCI) Model Protocol

This protocol describes the surgical procedure to induce a peripheral nerve injury that results in chronic neuropathic pain.

Materials:

- Male Sprague-Dawley rats (200-250g)
- Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
- Surgical scissors, forceps, and retractors
- 4-0 silk suture
- Antiseptic solution and sterile gauze

Procedure:

- Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
- Shave and sterilize the skin on the lateral surface of the left thigh.
- Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
- Carefully free the nerve from the surrounding connective tissue at a level proximal to its trifurcation.
- Place four loose ligatures of 4-0 silk suture around the sciatic nerve with approximately 1 mm spacing between them.
- Tighten the ligatures until they just barely constrict the nerve, causing a slight indentation without arresting circulation.
- Close the muscle layer and skin incision with appropriate sutures.
- Allow the animal to recover on a warming pad. Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the neuropathic pain assessment.
- Animals will typically develop signs of neuropathic pain, such as mechanical allodynia, within 7-14 days post-surgery.

Assessment of Mechanical Allodynia (von Frey Test) Protocol

This protocol measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

- Set of calibrated von Frey filaments (e.g., Stoelting)
- Elevated testing chambers with a wire mesh floor

- Data recording sheets

Procedure:

- Acclimatize the rats to the testing environment by placing them in the individual chambers on the mesh floor for at least 15-20 minutes before testing.
- Begin testing once the animals are calm and no longer actively exploring.
- Apply von Frey filaments to the mid-plantar surface of the ipsilateral (injured) hind paw. Start with a filament in the middle of the force range (e.g., 2.0 g).
- Apply the filament perpendicularly until it bends slightly and hold for 3-5 seconds.
- A positive response is a sharp withdrawal, shaking, or licking of the paw.
- Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
- The pattern of responses is used to calculate the 50% withdrawal threshold using the formula: $50\% \text{ threshold (g)} = (10^{[X_f + k\delta]} / 10,000)$, where X_f is the value of the final filament used, k is a value based on the pattern of responses, and δ is the average difference between stimuli in log units.
- Record the threshold in grams.

Drug Administration Protocol

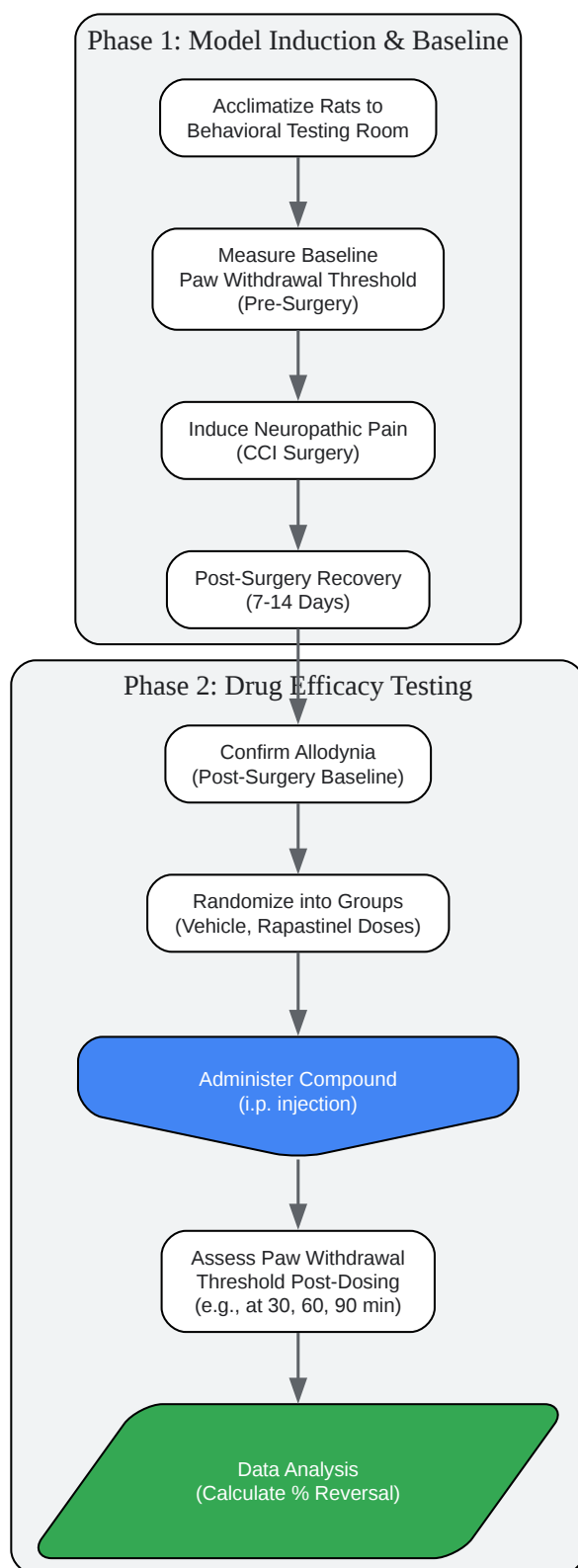
Materials:

- Rapastinel (GLYX-13)
- Sterile saline (0.9% NaCl) vehicle
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- Dissolve Rapastinel in sterile saline to the desired concentrations (e.g., 1, 3, and 10 mg/mL for a 1 mL/kg injection volume).
- On the day of behavioral testing (e.g., 14 days post-CCI surgery), determine the baseline paw withdrawal threshold for each animal.
- Administer the prepared Rapastinel solution or vehicle via intraperitoneal (i.p.) injection.
- Assess the paw withdrawal threshold again at a specified time point post-injection (e.g., 30-60 minutes) to determine the drug's effect.

The following diagram outlines the typical experimental workflow.



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Workflow for testing Rapastinel in a neuropathic pain model.

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